molecular formula C27H42NOPS B15329788 (R)-N-((S)-(2-(Di-tert-butylphosphanyl)phenyl)(o-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide

(R)-N-((S)-(2-(Di-tert-butylphosphanyl)phenyl)(o-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide

Cat. No.: B15329788
M. Wt: 459.7 g/mol
InChI Key: WHNCIJDFMHBRLU-ACXKHFGCSA-N
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Description

®-N-((S)-(2-(Di-tert-butylphosphanyl)phenyl)(o-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organosulfur compound. It features a sulfinamide group, a phosphanyl group, and an aromatic ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic routes may involve the use of organometallic catalysts, such as palladium or nickel, to facilitate coupling reactions . Reaction conditions often include controlled temperatures and the use of solvents like toluene or dichloromethane.

Industrial Production Methods

Industrial production methods for this compound would likely scale up the laboratory synthesis procedures, optimizing reaction conditions for higher yields and purity. This may involve continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinamide group would yield sulfonamides, while substitution reactions on the aromatic ring could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a ligand in organometallic catalysis, facilitating various coupling reactions . Its unique structure allows it to stabilize transition metal complexes, enhancing their reactivity and selectivity.

Biology

In biological research, derivatives of this compound may be used to study enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with metals makes it useful in probing metalloproteins.

Medicine

Industry

In industry, this compound can be used in the synthesis of advanced materials, including polymers and catalysts. Its stability and reactivity make it a valuable component in various manufacturing processes .

Mechanism of Action

The mechanism of action of ®-N-((S)-(2-(Di-tert-butylphosphanyl)phenyl)(o-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide involves its ability to form stable complexes with transition metals. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The molecular targets include transition metal centers, and the pathways involve coordination and electron transfer processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets ®-N-((S)-(2-(Di-tert-butylphosphanyl)phenyl)(o-tolyl)methyl)-N,2-dimethylpropane-2-sulfinamide apart is its combination of a sulfinamide group, a phosphanyl group, and an aromatic ring. This unique structure allows it to participate in a wide range of chemical reactions and applications, making it a versatile and valuable compound in scientific research and industry .

Properties

Molecular Formula

C27H42NOPS

Molecular Weight

459.7 g/mol

IUPAC Name

N-[(S)-(2-ditert-butylphosphanylphenyl)-(2-methylphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide

InChI

InChI=1S/C27H42NOPS/c1-20-16-12-13-17-21(20)24(28(11)31(29)27(8,9)10)22-18-14-15-19-23(22)30(25(2,3)4)26(5,6)7/h12-19,24H,1-11H3/t24-,31?/m0/s1

InChI Key

WHNCIJDFMHBRLU-ACXKHFGCSA-N

Isomeric SMILES

CC1=CC=CC=C1[C@@H](C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)N(C)S(=O)C(C)(C)C

Canonical SMILES

CC1=CC=CC=C1C(C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)N(C)S(=O)C(C)(C)C

Origin of Product

United States

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